molecular formula C20H24N2OS B4887925 N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide

N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide

Cat. No. B4887925
M. Wt: 340.5 g/mol
InChI Key: HKFMACJXWOCHAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely involve a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its specific structure .

Scientific Research Applications

Enantioselective Synthesis of β-Amino Alcohols

“N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide” has been used in the highly enantioselective synthesis of β-amino alcohols . This process involves the rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids using TFAA/Et3N/NaOH to give 1,2-amino alcohols with enantiomeric excess up to 99% . β-Amino alcohol moieties are present in a large variety of naturally occurring and pharmacologically active molecules .

Preparation of β-Lactam Pseudopeptides

This compound has been used in the preparation of β-lactam pseudopeptides . The N-dibenzyl protective group has been successfully implemented in the preparation of serine-containing dipeptides through the Mitsunobu reaction . This process can provide the desired products at high yields and stereoselectivity .

Antibacterial Agents

The β-lactam heterocycle, which can be synthesized using “N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide”, is the main building block of the most broadly used antibacterial agents such as the penams (penicillin), penems, carbapenems, cephems and monobactams .

Cholesterol Absorption Inhibitors

Monocyclic β-lactams, which can be synthesized using this compound, are potent cholesterol absorption inhibitors . They act through the inhibition of the enzyme cholesterol acyl transferase .

Dopamine Receptor Antagonists

Monocyclic β-lactams synthesized using “N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide” have also been shown to be dopamine receptor antagonists .

Vasopressin V1a Antagonists

These monocyclic β-lactams also act as vasopressin V1a antagonists .

Mechanism of Action

The mechanism of action of this compound in biological or chemical systems is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications in various fields .

properties

IUPAC Name

N-(dibenzylcarbamothioyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-16(2)13-19(23)21-20(24)22(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFMACJXWOCHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(dibenzylcarbamothioyl)-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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